Pinoxepin
Description
Overview of Dibenz[b,e]oxepin Derivatives in Chemical Research
Research into dibenz[b,e]oxepin derivatives has yielded a diverse array of compounds with a wide range of pharmacological activities. These derivatives have been investigated for their potential as antipsychotics, antidepressants, and other central nervous system (CNS) active agents. The structural modifications on the dibenz[b,e]oxepin core, such as the introduction of different substituents on the aromatic rings and the variation of the side chain attached to the oxepine ring, have been key in modulating their biological activity.
| Compound Name | Key Structural Features | Primary Area of Research |
|---|---|---|
| Doxepin | Dimethylaminopropylidene side chain | Antidepressant, Anxiolytic, Hypnotic |
| Pinoxepin | Piperazinylpropylidene side chain with a chloro substituent | Antipsychotic |
Historical Context of this compound within Dibenz[b,e]oxepin Research
This compound, with the developmental code name P-5227, emerged from the intensive research into tricyclic compounds for psychotropic applications during the 1960s. wikipedia.org This era was marked by the success of tricyclic antidepressants and the ongoing search for novel antipsychotic agents. Developed as a potential antipsychotic, this compound belongs to the tricyclic group with a dibenzoxepin ring system. wikipedia.org
Clinical trials conducted in the 1960s indicated that this compound possessed antipsychotic efficacy comparable to that of established drugs of the time, such as chlorpromazine (B137089) and thioridazine. wikipedia.org The drug was noted for its significant sedative properties and a relatively low incidence of extrapyramidal symptoms, which are common side effects of many antipsychotic medications. wikipedia.org Despite these promising early findings, this compound was never commercially marketed. wikipedia.org
Structural Framework Significance in Medicinal Chemistry
The dibenz[b,e]oxepin scaffold is a privileged structure in medicinal chemistry due to its rigid yet conformationally flexible nature, which allows it to interact with a variety of biological targets. The tricyclic core mimics the structural features of endogenous neurotransmitters, enabling compounds of this class to bind to their receptors.
Structure
2D Structure
3D Structure
Properties
CAS No. |
14008-66-3 |
|---|---|
Molecular Formula |
C23H27ClN2O2 |
Molecular Weight |
398.9 g/mol |
IUPAC Name |
2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzoxepin-11-ylidene)propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C23H27ClN2O2/c24-19-7-8-23-22(16-19)21(20-5-2-1-4-18(20)17-28-23)6-3-9-25-10-12-26(13-11-25)14-15-27/h1-2,4-8,16,27H,3,9-15,17H2/b21-6- |
InChI Key |
RAAHIUIRJUOMAU-MPUCSWFWSA-N |
SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3COC4=C2C=C(C=C4)Cl)CCO |
Isomeric SMILES |
C1CN(CCN1CC/C=C\2/C3=CC=CC=C3COC4=C2C=C(C=C4)Cl)CCO |
Canonical SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3COC4=C2C=C(C=C4)Cl)CCO |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of Pinoxepin Analogs
Established Synthetic Pathways for Dibenz[b,e]oxepins
The synthesis of the dibenz[b,e]oxepin core, specifically the dibenzo[b,e]oxepin-11(6H)-one structure, is central to the production of Pinoxepin analogs. Several methodologies have been developed for its construction.
Precursor Synthesis and Intermediate Formation
A primary precursor for the dibenz[b,e]oxepin system is the 2-(phenoxymethyl)benzoic acid. This acid can be synthesized through various routes:
Phthalide (B148349) Condensation: One common method involves the condensation of substituted phthalide with sodium phenoxides (or potassium phenoxides) in a solvent like N,N-dimethylformamide (DMF) or xylene wikipedia.orgflybase.orgfishersci.co.uk. For instance, 2-(4-methyl-phenoxymethyl)-benzoic acid can be prepared from phthalide and potassium p-cresolate.
Williamson Synthesis: An alternative approach involves a Williamson ether synthesis between methyl 2-(bromomethyl)benzoate derivatives and substituted phenols, followed by acid hydrolysis wikipedia.orgflybase.org.
Once the 2-(phenoxymethyl)benzoic acid is formed, it is often converted into its corresponding acid chloride, such as 2-(phenoxymethyl)benzoyl chloride. This transformation is typically achieved by refluxing the benzoic acid with thionyl chloride, often in a slight excess (e.g., 25%), and can be carried out in dry solvents like 1,2-dichloroethane (B1671644). The acid chlorides are frequently used immediately in the subsequent cyclization step without further purification.
Cyclization and Core Structure Formation
The formation of the seven-membered dibenz[b,e]oxepin ring system from the precursors involves cyclization reactions:
Friedel-Crafts Cyclization: A widely utilized method is the Friedel-Crafts cyclization of the (phenoxymethyl)benzoyl chloride intermediates. This reaction is typically performed in dry 1,2-dichloroethane to yield the dibenzo[b,e]oxepin-11(6H)-one.
Iron(II)-Promoted Intramolecular Acylation: A more novel and efficient synthetic strategy involves the direct intramolecular ortho-acylation of 2-(phenoxymethyl)benzoic acids. This method employs a cooperative system consisting of iron(II) chloride (FeCl2) and dichloromethyl methyl ether (Cl2CHOCH3) as key components. This protocol is compatible with various functional groups, offering good to excellent yields and high regioselectivity wikipedia.orgflybase.orgfishersci.co.uk.
Nickel-Catalyzed Reductive-Heck Reaction: Functionalized dibenzo[b,e]oxepine scaffolds can also be accessed via a nickel(0)-catalyzed divergent reductive-Heck reaction of 1-bromo-2-((2-(aryl/alkyl ethynyl)phenoxy)methyl)benzene derivatives.
Other Cyclization Methods: Broader approaches to dibenzo[b,e]oxepinone synthesis include intramolecular C-O bond formation via Williamson ether synthesis and cyclodehydration processes wikipedia.org.
Functional Group Introduction and Modification Strategies
Following the formation of the dibenz[b,e]oxepin core, various functional groups can be introduced or modified to yield diverse this compound analogs.
Oxime Formation and Carbamoylation
The ketone functionality at the 11-position of the dibenz[b,e]oxepin core is a common site for derivatization.
Oxime Formation: The dibenzo[b,e]oxepin-11(6H)-one (the ketone) is reacted with hydroxylamine (B1172632) hydrochloride to form the corresponding oxime, such as 11-hydroxyimino-6,11-dihydro-dibenz[b,e]oxepin. This reaction is often facilitated by the presence of a base like pyridine. The resulting oximes can exist as E/Z geometric isomers, which are often stable enough for separation.
Carbamoylation: The oxime moiety can be further functionalized by carbamoylation. This involves introducing an arylcarbamoyloximino side-chain at the 11-position of the dibenz[b,e]oxepinic nucleus. This strategy is driven by the observation that both carbamoyl (B1232498) and oximino pharmacophore groups can exhibit biological activity. The synthesis of O-(arylcarbamoyl)oximes of 6,11-dihydrodibenz[b,e]oxepin-11(6H)-one has been reported.
Acyloxime Derivatization
Similar to carbamoylation, the oxime group can undergo acylation to form acyloxime derivatives. The 11-hydroxyimino-6,11-dihydro-dibenz[b,e]oxepin can be acylated by reacting it with various substituted benzoic acid chlorides. This reaction typically occurs in a dry solvent, such as benzene, in the presence of an anhydrous proton scavenger like pyridine. This approach has been used to synthesize O-benzoyloxime and 2-methyl-O-acyl-oximino-dibenz[b,e]oxepin derivatives.
Imidazole (B134444) Derivative Synthesis
While this compound itself is a dibenzoxepin, the broader class of oxepin (B1234782) scaffolds can be modified to include imidazole functionalities, leading to novel derivatives with varied biological activities. Dibenzo[b,f]oxepine imidazole derivatives have been synthesized, demonstrating anti-inflammatory properties through specific inhibition of TNF-α secretion. These tetracyclic imidazole derivatives are typically prepared via a multistep synthetic route starting from tricyclic diketones. Imidazole derivatives of 6,11-dihydrodibenz[b,e]oxepins have also been explored for their antibacterial and antifungal activities. General methods for synthesizing imidazole derivatives, which could be adapted for oxepin-containing compounds, include condensation reactions (e.g., involving aldehydes, isocyanides, and amidines) and the Van Leusen imidazole synthesis (using tosylmethyl isocyanides with aldehydes and primary amines).
Piperazine (B1678402) Moiety Integration
The integration of the piperazine moiety is a defining step in the chemical synthesis of this compound. As detailed in the synthetic route, the piperazine ring is introduced via a nucleophilic displacement reaction. Specifically, the remaining bromine atom in the bromoalkylphosphonium salt (compound 51), derived from 1,3-dibromopropane (B121459) and triphenylphosphine, is displaced by piperazine. This reaction yields the functional phosphonium (B103445) salt (compound 52), which directly incorporates the piperazine structure into the growing this compound framework. archive.org This highlights the piperazine moiety as an integral and essential component in the construction of the this compound molecule.
Stereochemical Considerations in Synthesis
Stereochemical control is a critical aspect of drug synthesis, influencing a compound's biological activity, pharmacokinetics, and safety profile. While specific detailed stereochemical pathways for this compound's synthesis are not extensively documented in the available literature, general principles of stereochemistry are highly relevant to compounds within its chemical space.
For compounds structurally related to this compound, various stereochemical forms, including single stereoisomers, mixtures of two or more stereoisomers (such as epimers, diastereomers, or enantiomers), and racemic mixtures, can exist. google.com The precise stereochemical configuration of a drug can be confirmed through techniques like X-ray analysis. theswissbay.ch The introduction of specific functionalities, such as branched alcoholic moieties, can be achieved through stereoselective reactions like the Horner-Emmons reaction. theswissbay.ch
The importance of stereochemistry is further underscored by examples in medicinal chemistry where different stereoisomers of a compound exhibit distinct pharmacological activities. For instance, the potential antidepressant tametraline, which emerged from modifications of this compound, demonstrated its therapeutic properties specifically in its trans-1R,4S isomer, emphasizing that specific stereochemical arrangements are crucial for desired biological effects. acsmedchem.org This principle extends to the synthesis of this compound analogs, where controlling the stereochemistry of chiral centers would be paramount to achieving specific pharmacological outcomes.
Prodrug Design Principles within the this compound Chemical Space
Prodrug design is a strategic approach in drug discovery aimed at optimizing the physicochemical, biopharmaceutical, or pharmacokinetic properties of an active pharmaceutical ingredient. This involves chemically modifying the parent drug to an inactive or less active form that undergoes enzymatic or chemical cleavage in vivo to release the active drug. justia.com
Key advantages of prodrug strategies include:
Increased Solubility: Enhancing the solubility of poorly soluble compounds. justia.com
Enhanced Stability: Improving the chemical stability of labile drugs. justia.com
Improved Bioavailability: Facilitating better absorption and distribution within the body. justia.com
Reduced Side Effects: Minimizing off-target interactions or toxicity. justia.com
Better Selectivity: Targeting specific tissues or cells for drug release. justia.com
Within the this compound chemical space, these principles could be applied to overcome potential limitations of the parent compound or its analogs. For example, if this compound exhibited issues with membrane permeation or systemic exposure, a prodrug approach could be employed to improve its hydrophobicity, leading to better permeation and enhanced speed of absorption. justia.com The design of such prodrugs would consider factors like the intended site of drug delivery, the type of tissue involved, the presence of specific enzymes for conversion, and steric hindrance around the cleavage site. justia.com An example of a directed prodrug strategy involves designing a molecule that, upon reductive cleavage, yields only the desired active compound. mpdkrc.edu.in While no specific prodrugs of this compound were detailed in the provided information, the application of these general prodrug design principles remains a relevant area for exploration within its chemical derivatives.
Compound Names and PubChem CIDs
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds like Pinoxepin. By analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C), NMR provides detailed information about the connectivity and chemical environment of atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H-NMR)
¹H-NMR spectroscopy provides characteristic signals that correspond to different proton environments within the this compound molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) observed in the ¹H-NMR spectrum are critical for assigning specific protons to their positions in the molecular structure. For dibenz[b,e]oxepin derivatives, which share the core structural features with this compound, typical ¹H-NMR data in CDCl₃ reveal distinct proton signals across various regions of the spectrum vrachi.namehandwiki.orgbch.ro.
For instance, aromatic protons typically resonate in the δ 6.80-7.90 ppm range, exhibiting various multiplicities (doublets, multiplets, double doublets) due to coupling with adjacent aromatic protons. Methylene (B1212753) protons, such as those at the C-6 position in the dibenz[b,e]oxepin ring system, often appear as singlets around δ 5.14 ppm vrachi.namehandwiki.orgbch.ro. Protons on alkyl chains, if present, show characteristic signals at higher fields, with chemical shifts and coupling patterns reflecting their proximity to electronegative atoms or other functional groups vrachi.namebch.ro. For example, a methyl group might appear around δ 0.90 ppm as a triplet, while methylene groups in a chain could show signals around δ 1.20-2.70 ppm with various multiplicities vrachi.namebch.ro.
Table 1: Representative ¹H-NMR Chemical Shifts for this compound and Related Dibenz[b,e]oxepin Derivatives (CDCl₃)
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| H-14, H-18 (Aromatic) | 7.80 | d | 8.2 vrachi.namebch.ro |
| H-10 (Aromatic) | 7.61 | m | - vrachi.namebch.ro |
| H-7, H-8, H-9 (Aromatic) | 7.44-7.51 | m | - vrachi.namebch.ro |
| H-1 (Aromatic) | 7.40 | d | 3.0 vrachi.namebch.ro |
| H-15, H-17 (Aromatic) | 7.20-7.22 | d | 8.2 vrachi.namebch.ro |
| H-3 (Aromatic) | 6.95 | dd | 3.0, 9.0 vrachi.namebch.ro |
| H-4 (Aromatic) | 6.83 | d | 9.0 vrachi.namebch.ro |
| H-6 (Methylene) | 5.14 | s | - vrachi.namebch.ro |
| H-19 (Methoxy) | 3.84 | s | - vrachi.namebch.ro |
| H-20 (Alkyl chain) | 2.61-2.68 | t, q | 7.4, 7.6 vrachi.namebch.ro |
| H-21 (Alkyl chain) | 1.23-1.64 | t, sex, q | 7.4, 7.6 vrachi.namebch.ro |
| H-22 (Alkyl chain) | 0.91-0.92 | t, sex | 7.4 vrachi.namebch.ro |
Note: The specific assignments may vary slightly depending on the exact derivative and numbering scheme used in the source. This table compiles data from related dibenz[b,e]oxepin compounds where this compound is referenced as a representative structure.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
¹³C-NMR spectroscopy provides information about the carbon skeleton of this compound. Each unique carbon environment in the molecule gives rise to a distinct signal in the ¹³C-NMR spectrum, with chemical shifts providing insights into the hybridization, functional group proximity, and electronic environment of each carbon atom. For dibenz[b,e]oxepin derivatives, ¹³C-NMR data in CDCl₃ show characteristic signals for aromatic, carbonyl, methoxy (B1213986), and methylene carbons vrachi.namehandwiki.orgbch.roresearchgate.net.
Carbonyl carbons (C=O) typically resonate at very low fields, often above δ 160 ppm. Aromatic carbons appear in the δ 110-160 ppm range, with specific shifts indicating their substitution patterns and electronic density. Methylene carbons, such as C-6, are observed around δ 70 ppm, while methoxy carbons (O-CH₃) typically resonate around δ 55 ppm vrachi.namehandwiki.orgbch.roresearchgate.net. Alkyl chain carbons appear at higher fields, generally below δ 40 ppm, with their positions influenced by branching and proximity to heteroatoms vrachi.namebch.ro.
Table 2: Representative ¹³C-NMR Chemical Shifts for this compound and Related Dibenz[b,e]oxepin Derivatives (CDCl₃)
| Carbon Assignment | Chemical Shift (δ ppm) |
| C-11 (Carbonyl/Oxime) | 163.94-165.32 vrachi.namehandwiki.orgbch.ro |
| C-12 (Carbonyl/Oxime) | 161.33-163.73 vrachi.namehandwiki.orgbch.ro |
| C-2 (Aromatic) | 153.80-153.94 vrachi.namehandwiki.orgbch.ro |
| C-4a (Aromatic Quaternary) | 151.71-151.92 vrachi.namehandwiki.orgbch.ro |
| C-16 (Aromatic) | 142.75-150.36 vrachi.namebch.ro |
| C-10a (Aromatic Quaternary) | 134.05-135.52 vrachi.namehandwiki.orgbch.ro |
| C-13 (Aromatic Quaternary) | 133.16-133.86 vrachi.namehandwiki.orgbch.ro |
| C-15, C-17 (Aromatic) | 128.63-133.26 vrachi.namehandwiki.orgbch.ro |
| C-7a (Aromatic Quaternary) | 126.00-131.52 vrachi.namehandwiki.orgbch.ro |
| C-8 or C-9 (Aromatic) | 128.63-130.81 vrachi.namehandwiki.orgbch.ro |
| C-14, C-18 (Aromatic) | 128.11-129.98 vrachi.namehandwiki.orgbch.ro |
| C-7 (Aromatic) | 128.23-128.34 vrachi.namehandwiki.orgbch.ro |
| C-10 (Aromatic) | 127.86-128.21 vrachi.namehandwiki.orgbch.ro |
| C-4 (Aromatic) | 120.35-121.18 vrachi.namehandwiki.orgbch.ro |
| C-3 (Aromatic) | 120.23-120.94 vrachi.namehandwiki.orgbch.ro |
| C-1a (Aromatic Quaternary) | 119.09-119.82 vrachi.namehandwiki.orgbch.ro |
| C-1 (Aromatic) | 112.84-113.21 vrachi.namehandwiki.orgbch.ro |
| C-6 (Methylene) | 70.54-71.01 vrachi.namehandwiki.orgbch.ro |
| C-19 (Methoxy) | 55.85-55.96 vrachi.namebch.ro |
| C-20 (Alkyl chain) | 28.99-45.24 vrachi.namebch.ro |
| C-21 (Alkyl chain) | 15.12-33.18 vrachi.namebch.ro |
| C-22 (Alkyl chain) | 13.71-22.29 vrachi.namebch.ro |
| C-23 (Alkyl chain) | 13.87 vrachi.namebch.ro |
Note: The specific assignments may vary slightly depending on the exact derivative and numbering scheme used in the source. This table compiles data from related dibenz[b,e]oxepin compounds where this compound is referenced as a representative structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound by analyzing the absorption of infrared radiation at specific wavenumbers. Each functional group vibrates at a unique frequency, resulting in distinct absorption bands in the IR spectrum nih.govwikipedia.orgacs.org. For this compound and its dibenz[b,e]oxepin derivatives, key absorption bands confirm the presence of aromatic rings, C=O bonds (from carbonyl or oxime functionalities), C-O bonds (from the oxepin (B1234782) ring and possibly ethers), and C-H stretching vibrations vrachi.namebch.roresearchgate.netnih.gov.
Typical IR spectra of these compounds show strong to very strong absorption bands for carbonyl stretching (νC=O) in the region of 1728–1756 cm⁻¹ bch.roresearchgate.net. Aromatic C-H stretching vibrations are observed in the 3068–3081 cm⁻¹ range, while aromatic C=C stretching appears between 1499–1604 cm⁻¹ vrachi.namebch.roresearchgate.net. The presence of the ether linkage within the oxepin ring is indicated by C-O-C symmetric and asymmetric stretching vibrations, typically found around 999–1068 cm⁻¹ and 1191–1251 cm⁻¹, respectively vrachi.namebch.roresearchgate.net. If a chlorine atom is present, C-Cl stretching bands can be observed in the 744–797 cm⁻¹ range bch.roresearchgate.net.
Table 3: Characteristic IR Absorption Bands for this compound and Related Dibenz[b,e]oxepin Derivatives (ATR, solid)
| Wavenumber (ν cm⁻¹) | Intensity | Assignment |
| 3068-3081 | w | Aromatic C-H stretching vrachi.namebch.ro |
| 2930-2982 | m | CH₂ asymmetric stretching vrachi.namebch.roresearchgate.net |
| 2862-2885 | w | CH₂ symmetric stretching vrachi.namebch.roresearchgate.net |
| 1728-1756 | vs | C=O stretching (carbonyl/oxime) vrachi.namebch.roresearchgate.net |
| 1603-1604 | m | Aromatic C=C stretching vrachi.namebch.ro |
| 1490-1491 | s/vs | Aromatic C=C stretching vrachi.namebch.ro |
| 1456-1460 | m | CH₂ asymmetric bending vrachi.namebch.roresearchgate.net |
| 1301-1315 | m | CH₂ symmetric bending vrachi.namebch.roresearchgate.net |
| 1211-1251 | vs | C-O-C asymmetric stretching (ether) vrachi.namebch.roresearchgate.net |
| 1179-1180 | m/s | C-O stretching vrachi.namebch.ro |
| 1061-1068 | s | C-O-C symmetric stretching (ether) vrachi.namebch.ro |
| 995-997 | vs | C-O-C symmetric stretching (ether) vrachi.namebch.ro |
| 744-797 | m/s | C-Cl stretching (if applicable) vrachi.namebch.roresearchgate.net |
Note: Intensities are typically denoted as w (weak), m (medium), s (strong), vs (very strong). This table compiles data from related dibenz[b,e]oxepin compounds where this compound is referenced as a representative structure.
Elemental Analysis for Compositional Verification
Elemental analysis (CHN, and potentially Cl for this compound) is a quantitative technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and other elements in a chemical compound. This analysis is crucial for verifying the empirical formula and, by extension, the molecular formula of the synthesized compound. For this compound, with the molecular formula C₂₃H₂₇ClN₂O₂, theoretical elemental percentages can be calculated and compared with experimental values obtained from combustion analysis.
While specific experimental elemental analysis percentages for this compound were not provided in the search results, it is consistently reported that elemental analysis was performed and confirmed the structures of newly synthesized dibenz[b,e]oxepin derivatives, including those structurally related to this compound vrachi.nameresearchgate.netnih.gov. This confirmation indicates that the experimental values obtained were in good agreement with the theoretical values derived from the proposed molecular formulas.
Table 4: Theoretical Elemental Composition of this compound (C₂₃H₂₇ClN₂O₂)
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 23 | 276.253 | 69.25 |
| Hydrogen (H) | 1.008 | 27 | 27.216 | 6.82 |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 8.89 |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 7.02 |
| Oxygen (O) | 15.999 | 2 | 31.998 | 8.02 |
| Total | 398.934 | 100.00 |
Chromatographic Techniques for Purity and Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for its quantitative analysis in various matrices. These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are commonly employed for such purposes.
High-Performance Liquid Chromatography (HPLC) is widely used for the separation, identification, and quantification of non-volatile compounds like this compound bme.huiiab.me. It offers high resolution and sensitivity, making it suitable for purity checks and impurity profiling. While specific HPLC parameters for this compound were not detailed in the provided literature, similar complex organic molecules are typically analyzed using C18 reversed-phase columns with mobile phases consisting of acetonitrile/water or methanol/water mixtures, often with a buffer or acid modifier to optimize separation bme.hu. Detection is commonly achieved using UV-Vis detectors, given the chromophoric nature of the dibenzoxepin system, or by coupling with a mass spectrometer for enhanced specificity bme.huiiab.me.
Gas Chromatography (GC) is primarily used for the analysis of volatile or thermally stable compounds bme.hu. While this compound itself may not be sufficiently volatile without derivatization, GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for analyzing volatile impurities or degradation products bme.hu. GC separates compounds based on their boiling points and interactions with the stationary phase, and MS provides molecular mass and fragmentation information for identification bme.hu.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry iiab.me. This hyphenated technique is particularly valuable for the analysis of complex samples, allowing for the identification and quantification of analytes even in the presence of matrix interferences iiab.me. LC-MS/MS systems often utilize electrospray ionization (ESI) in combination with triple quadrupole mass analyzers for multiple reaction monitoring (MRM), providing excellent selectivity and low limits of detection for pharmaceutical compounds iiab.me. This compound, being a complex organic molecule, is amenable to analysis by LC-MS/MS for robust purity assessment and quantitative determination.
These chromatographic techniques, whether used individually or in hyphenated forms, are indispensable for ensuring the quality control and analytical characterization of this compound throughout its synthesis and potential applications.
Computational Chemistry and in Silico Modeling of Pinoxepin and Its Derivatives
Molecular Modeling and Energy Minimization Techniques
Molecular modeling involves the representation of molecular structures in three dimensions, allowing for the simulation and prediction of their behavior. Energy minimization is a key step in this process, aiming to find the most stable (lowest energy) conformation of a molecule.
Force fields are sets of mathematical functions and parameters used in molecular mechanics to calculate the potential energy of a system of atoms. These empirical potentials approximate the quantum mechanical interactions within a molecule, enabling the simulation of large molecular systems over extended periods. Common force fields include AMBER, CHARMM, OPLS, and MMFF94x mdpi.comnih.govwustl.edu. For compounds containing the dibenz[b,e]oxepin nucleus, which includes Pinoxepin, the MMFF94x force field has been utilized for energy minimization studies mdpi.comresearchgate.net. The application of such force fields allows for the optimization of molecular geometries, providing a stable and realistic representation of the compound's three-dimensional structure.
Partial atomic charges are fundamental parameters in molecular mechanics and dynamics simulations, as they describe the electrostatic interactions between atoms within a molecule and with their environment. These charges are crucial for accurately modeling hydrogen bonding, solvation, and ligand-receptor interactions. Various methods are employed for calculating partial charges, including Gasteiger, AM1-BCC, RESP (Restrained Electrostatic Potential), Mulliken, Merz-Kollman, and ChElPG (Charges from Electrostatic Potentials Grid-based) mdpi.comnih.govq-chem.com. In the context of dibenz[b,e]oxepin derivatives, Gasteiger (PEOE, Partial Equalization of Orbital Electronegativity) partial charges have been applied after energy minimization to refine their 3D structures mdpi.comresearchgate.net. These calculations contribute significantly to understanding the electrostatic landscape of this compound and its analogues.
Cheminformatics and Bioinformatic Approaches to Compound Profiling
Cheminformatics and bioinformatics leverage computational techniques to analyze chemical and biological data, respectively, providing insights into compound properties and potential biological activities. These approaches are vital for early-stage drug discovery, allowing for the rapid profiling of numerous compounds.
Pharmacokinetic (PK) descriptors, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME), are critical for assessing a compound's fate within the body. In silico methods can predict these properties, offering a cost-effective and efficient way to filter potential drug candidates nih.govfrontiersin.orgnih.govresearchgate.net. For compounds with the dibenz[b,e]oxepin nucleus, including this compound analogues, cheminformatic studies have predicted an optimal pharmacokinetic profile researchgate.net. This includes an average lipophilic character, suggesting good cell membrane permeability and intestinal absorption researchgate.net. Key descriptors often predicted include molecular weight, logP (partition coefficient), TPSA (Topological Polar Surface Area), and the number of hydrogen bond donors and acceptors nih.govni.ac.rsdrugbank.comtiu.edu.iqunits.it.
Lipinski's Rule of Five (Ro5) and Veber's Rule are widely recognized heuristics used to assess the "drug-likeness" and oral bioavailability of a compound ni.ac.rsdrugbank.comtiu.edu.iqunits.itnih.gov. These rules serve as filters in drug discovery, helping to identify compounds with a higher probability of successful oral administration. Lipinski's rule states that an orally active drug generally has no more than one violation of the following criteria: molecular mass less than 500 Daltons, octanol-water partition coefficient (logP) not greater than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors drugbank.comtiu.edu.iqunits.it. Veber's rule complements Lipinski's by focusing on molecular flexibility and polar surface area, suggesting that good oral bioavailability is associated with a polar surface area (PSA) of less than 140 Ų and no more than 10 rotatable bonds ni.ac.rs.
In silico analyses of synthesized dibenz[b,e]oxepin compounds, which are structurally related to this compound, have shown compliance with both Lipinski's and Veber's rules, predicting good oral bioavailability mdpi.comresearchgate.net.
Table 1: Drug-Likeness Rules and Predicted Compliance for this compound Analogues
| Rule/Descriptor | Threshold | Predicted Compliance for this compound Analogues mdpi.comresearchgate.net |
| Lipinski's Rule of Five | ||
| Molecular Weight (MW) | < 500 Da | Compliant |
| logP (Partition Coefficient) | ≤ 5 | Compliant |
| Hydrogen Bond Donors (HBD) | ≤ 5 | Compliant |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Compliant |
| Veber's Rule | ||
| Rotatable Bonds (RB) | ≤ 10 | Compliant |
| Polar Surface Area (PSA) | ≤ 140 Ų | Compliant |
Target Identification and Binding Site Prediction via In Silico Docking
Molecular docking is a computational method used to predict the preferred orientation (binding mode or pose) of a small molecule ligand (like this compound) when it binds to a macromolecular target, typically a protein wikipedia.org. This technique is crucial for identifying potential biological targets and predicting the strength of the binding affinity wikipedia.orgunisa.it. In silico docking can be used for hit identification by screening large virtual compound libraries and for lead optimization by predicting how a ligand binds to a protein, which in turn can inform the design of more potent and selective analogues wikipedia.org. For dibenz[b,e]oxepin compounds, including those structurally related to this compound, in silico studies have identified potassium channels encoded by the hERG I and II genes as potential targets researchgate.net. This highlights the utility of docking in elucidating potential mechanisms of action and identifying novel therapeutic targets for this class of compounds.
Prediction of Molecular Targets
The prediction of molecular targets is a critical application of in silico modeling, allowing researchers to identify proteins or pathways with which a compound might interact. The dibenz[b,e]oxepin nucleus, which forms the core structure of this compound, is a fundamental scaffold for numerous psychotropic drugs, including antidepressants, anxiolytics, and other antipsychotics like doxepin, cidoxepin, and spiroxepin (B1619542) fishersci.ca.
In silico studies on novel 6,11-dihydrodibenz[b,e]oxepin-11(6H)one O-(arylcarbamoyl)oximes have specifically identified potassium channels encoded by the hERG I and II genes as potential molecular targets fishersci.camims.com. This prediction is based on the compounds' structural characteristics and their interaction profiles within computational models, suggesting a mechanism of action related to ion channel modulation.
Machine Learning Applications in Structure-Permeability Prediction
Machine learning (ML) and deep learning (DL) techniques have emerged as powerful tools for predicting the membrane permeability of small molecules, a crucial factor for drug efficacy, especially for compounds targeting the central nervous system (CNS) guidetopharmacology.orgontosight.ainih.gov. The ability of a compound to cross biological barriers, such as the blood-brain barrier (BBB), significantly influences its therapeutic potential.
This compound itself has been used as an example in studies leveraging ML explainer models, such as the Local Interpretable Model-agnostic Explanation (LIME) method, to interpret and understand the factors contributing to blood-brain barrier penetration mims.comnih.gov. These models are trained on datasets containing information about compounds' penetrability across the BBB, allowing them to make predictions and, more importantly, to explain these predictions by highlighting relevant molecular features mims.com. Machine learning algorithms like Random Forest, ExtraTrees, and Deep Residual Networks have been trained and validated using BBB penetration datasets to classify compounds based on their permeability mims.com. Molecular descriptors and fingerprints derived from SMILES strings of molecules serve as inputs for these ML models, enabling predictions of membrane permeability based solely on structural information guidetopharmacology.org.
Identification of Substructures for Biological Membrane Penetration
The LIME method is particularly valuable for identifying specific substructures within a molecule that contribute significantly to its predicted biological membrane penetration mims.comnih.gov. By analyzing the contributions of different molecular fragments to a prediction, LIME can provide structural interpretations of permeability.
For this compound, the LIME method specifically highlighted its dibenzoxepin ring system as an important substructure facilitating BBB permeability mims.com. Beyond specific compounds, general research findings from these machine learning applications have identified several types of substructures that tend to enhance BBB penetration. These include nitrogenous substructures and aromatic rings, which generally increase a compound's hydrophobicity, a property often favorable for membrane passage mims.com. Additionally, compounds containing ether linkages (−O−) have been observed to exhibit favorable permeability characteristics, with the oxygen atom in the ether group potentially playing a role in the compound's transposition across the barrier nih.gov. These insights aid in the rational design of new molecules with improved membrane penetration properties.
Pharmacological Research and Mechanism of Action Preclinical
Neurotransmitter System Modulation by Tricyclic Compounds
Tricyclic compounds, including Pinoxepin, are understood to exert their effects through interactions with multiple neurotransmitter systems, influencing the balance and activity of these crucial signaling pathways in the brain. google.com
As a tricyclic compound, this compound is expected to interact with the serotonergic system. Tricyclic antidepressants (TCAs), a broader class to which this compound belongs structurally, are known to inhibit the reuptake of serotonin (B10506) (5-hydroxytryptamine, 5-HT) by the serotonin transporter (SERT), thereby increasing serotonin concentrations in the synaptic cleft. acnp.orgwikipedia.org This potentiation of serotonergic activity in the central nervous system is a common mechanism associated with the antidepressant and anxiolytic effects of such compounds. acnp.org
Receptor and Enzyme Target Identification and Characterization
Preclinical research aims to identify and characterize the specific molecular targets of a compound, such as receptors and enzymes, to elucidate its precise mechanism of action.
In vitro receptor binding studies are fundamental for determining a compound's affinity for various receptors, typically expressed as inhibition constants (Ki) or dissociation constants (Kd). These assays involve competition for receptor binding sites with known radioligands. google.comacsmedchem.org Despite extensive general knowledge regarding the binding profiles of tricyclic compounds, specific quantitative data (Ki or IC50 values) for this compound's binding affinity to individual serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C), norepinephrine (B1679862) receptor subtypes (e.g., alpha-1, alpha-2, beta-1, beta-2), dopamine (B1211576) receptor subtypes (e.g., D1, D2, D3, D4, D5), or its inhibition constants for the serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT) are not explicitly available in the provided search results. Therefore, a data table with specific Ki values for this compound cannot be generated from the current information.
Enzyme inhibition assays are used to identify if a compound inhibits the activity of specific enzymes, which can be a part of its mechanism of action. While the general concept of enzyme inhibition in pharmacology is well-established, specific quantitative data (e.g., IC50 values) for this compound's inhibition of particular enzymes are not provided in the current search results. nih.govselleckchem.comresearchgate.netglixxlabs.com
Investigation of Antimicrobial Activities of Dibenz[b,e]oxepin Derivatives
The dibenz[b,e]oxepin nucleus serves as a foundational structure for various compounds exhibiting a wide spectrum of biological activities nih.govmdpi.com. Recent studies have specifically explored the antimicrobial capabilities of novel dibenz[b,e]oxepin derivatives against a range of pathogenic microorganisms.
Antibacterial Efficacy
Several dibenz[b,e]oxepin derivatives have demonstrated notable antibacterial efficacy against both Gram-positive and Gram-negative bacterial strains. For instance, a series of synthesized dibenzoxepinone derivatives, specifically compounds 7a, 7b, 7c, 7d, and 7f, exhibited potent antibacterial activity. These compounds showed minimum inhibitory concentration (MIC) values of 8 µg/mL against Escherichia coli and Lactobacillus rhamnosus, and 16 µg/mL against Bacillus subtilis rsc.orgrsc.org.
Another study involving dibenzo[b,e]oxepin-11(6H)-one O-benzoyloxime derivatives (compounds 6a–c and 6e–h) reported lower antimicrobial activity with MIC values ranging from 125–200 µg/mL. However, the bromomethyl derivative 6d showed improved activity, with MIC values between 50–75 µg/mL mdpi.comnih.govresearchgate.net. A significant enhancement in antimicrobial activity (MIC 25–50 µg/mL) was observed when oxygen was replaced by sulfur, leading to isomeric dibenzo[b,e]thiepine derivatives (6g,h) mdpi.comnih.govresearchgate.net.
Further research on dibenz[b,e]oxepin derivatives featuring fluorine and trifluoromethyl group substituents indicated their potential as novel antimicrobial drugs. Quantitative assays revealed that some of these compounds were more active than ceftazidime (B193861) against Klebsiella planticola, Morganella morganii, Pseudomonas aeruginosa, and methicillin-resistant Staphylococcus aureus (MRSA) mdpi.comsemanticscholar.org.
Table 1: Antibacterial Efficacy of Selected Dibenzoxepinone Derivatives (MIC values) rsc.orgrsc.org
| Compound | E. coli (MIC, µg/mL) | L. rhamnosus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) |
| 7a | 8 | 8 | 16 |
| 7b | 8 | 8 | 16 |
| 7c | 8 | 8 | 16 |
| 7d | 8 | 8 | 16 |
| 7f | 8 | 8 | 16 |
Table 2: Antimicrobial Activity of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives (MIC values) mdpi.comnih.govresearchgate.net
| Compound Class/Derivative | Methicillin-Resistant Staphylococcus Aureus (MRSA) (MIC, µg/mL) | Escherichia coli (E. coli) (MIC, µg/mL) |
| Dibenzo[b,e]oxepines (6a–c, 6e–h) | 125–200 | 125–200 |
| Bromomethyl derivative (6d) | 50–75 | 50–75 |
| Dibenzo[b,e]thiepine derivatives (6g,h) | 25–50 | 25–50 |
Antifungal Efficacy
Beyond antibacterial properties, certain dibenz[b,e]oxepin derivatives have also exhibited antifungal activity. Compound 7a, a dibenzoxepinone derivative, demonstrated good antifungal activity against the fungal strain Candida albicans, producing a maximum zone of inhibition of 18 mm rsc.orgrsc.org. Dibenzo[b,e]oxepin-11(6H)-one O-benzoyloxime derivatives were also screened for their antifungal activity against Aspergillus niger mdpi.comnih.govresearchgate.netnih.gov. Furthermore, new imidazole (B134444) derivatives of 6,11-dihydrodibenz[b,e]oxepines have been shown to possess antifungal properties nih.govmdpi.comsemanticscholar.org.
Table 3: Antifungal Efficacy of Compound 7a rsc.orgrsc.org
| Compound | Fungal Strain | Zone of Inhibition (mm) |
| 7a | C. albicans | 18 |
Antibiofilm Properties
The ability of microbial strains to form biofilms contributes significantly to their resistance and persistence. Research indicates that some O-(arylcarbamoyl)-oximes of 6,11-dihydrodibenz[b,e]oxepin-11(6H)one derivatives possess antibiofilm properties. These compounds were found to inhibit the colonization of inert substrata by Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Candida albicans strains, suggesting their potential utility as antibiofilm agents nih.govresearchgate.net. This inhibitory effect on biofilm formation highlights a crucial aspect of their antimicrobial mechanism, as biofilms are often associated with chronic and difficult-to-treat infections.
Cellular Mechanism Studies (In Vitro)
Investigations into the cellular mechanisms of dibenz[b,e]oxepin derivatives provide crucial insights into their pharmacological actions at a cellular level, particularly concerning their impact on cell viability and the induction of apoptosis.
Cellular Viability Studies
In vitro cellular viability studies are fundamental in assessing the potential toxicity and therapeutic window of novel compounds. Active O-(arylcarbamoyl)-oximes of 6,11-dihydrodibenz[b,e]oxepin-11(6H)one derivatives have demonstrated low or acceptable cytotoxicity levels on HCT8 cells nih.govresearchgate.net. This finding is significant as it suggests that these compounds could be developed as antimicrobial drugs with minimal adverse effects on human cells and tissues nih.govresearchgate.net. Cellular viability is often measured using assays such as the methyl thiazol tetrazolium (MTT) uptake assay, where higher levels of ATP correlate with greater cellular viability justia.comgoogle.com.
Apoptosis Induction Pathways
The mechanism of cell death induced by some dibenz[b,e]oxepin derivatives, particularly those containing a fluorine atom (e.g., compounds 7b and 7f), appears to involve apoptosis nih.gov. Compound 7f, with an increased number of fluorine atoms, was specifically associated with a loss of membrane integrity and a rapid increase in secondary apoptosis, indicating a potential for antitumor activity nih.gov.
Apoptosis, or programmed cell death, is a highly regulated process crucial for maintaining tissue homeostasis and eliminating damaged or unwanted cells abcam.cnwikipedia.org. It is primarily orchestrated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway abcam.cnwikipedia.orgthermofisher.comscielo.org.armdpi.com. Both pathways ultimately converge to activate a family of cysteine proteases known as caspases, which are responsible for the controlled dismantling of the cell abcam.cnthermofisher.comscielo.org.armdpi.com.
The intrinsic pathway is activated by intracellular stress signals, such as DNA damage or growth factor deprivation. This activation leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of pro-apoptotic proteins into the cytosol, including cytochrome c, apoptosis-inducing factor (AIF), and Smac/DIABLO abcam.cnwikipedia.orgthermofisher.comscielo.org.armdpi.com. Cytochrome c, upon release, binds to Apaf-1, forming the apoptosome, which then recruits and activates procaspase-9. Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3, leading to the hallmarks of apoptosis scielo.org.armdpi.com. AIF, on the other hand, can induce chromatin condensation and DNA fragmentation independently of caspase activation scielo.org.armdpi.com. The tumor suppressor protein p53 is a critical regulator of the intrinsic pathway, initiating apoptosis by transcriptionally activating pro-apoptotic Bcl2 family members and repressing anti-apoptotic Bcl2 proteins thermofisher.com.
The extrinsic pathway is initiated by extracellular ligands binding to specific cell-surface death receptors, such as Fas or TNF receptors abcam.cnwikipedia.orgthermofisher.commdpi.com. This binding triggers the formation of a death-inducing signaling complex (DISC), which recruits and activates initiator caspases, particularly caspase-8 wikipedia.orgmdpi.com. Activated caspase-8 can then directly activate executioner caspases or, in some cell types, cleave Bid, a pro-apoptotic Bcl-2 family member, to amplify the apoptotic signal through the mitochondrial pathway thermofisher.com.
The observed apoptosis induction by certain dibenz[b,e]oxepin derivatives, particularly those with specific structural modifications like fluorine atoms, suggests that these compounds may exert their effects by triggering one or both of these fundamental apoptotic pathways, leading to the controlled demise of target cells nih.gov.
Mechanisms of Anti-Cancer Activity
This compound, a tricyclic compound with a dibenzoxepin ring system, was developed in the 1960s primarily as an antipsychotic agent, demonstrating effectiveness in the treatment of schizophrenia in clinical trials acsmedchem.org. It was noted for its sedative effects and relatively mild extrapyramidal symptoms acsmedchem.org.
While the dibenz[b,e]oxepin nucleus, which forms the core structure of this compound, has been recognized and utilized in the design of various anti-cancer drugs in recent years, direct and detailed preclinical research specifically elucidating the anti-cancer activity and mechanisms of action of this compound itself has not been extensively documented in the reviewed scientific literature nih.govglixxlabs.com. Studies often refer to the broader class of dibenz[b,e]oxepin derivatives, some of which have shown promising anti-cancer properties, such as histone deacetylase (HDAC) inhibitory activity leading to apoptosis in cancer cells nih.gov. However, these findings pertain to specific derivatives and not directly to this compound as a distinct chemical entity.
Structure Activity Relationship Sar Studies and Drug Design
Classical Structure-Activity Relationship Investigations
Classical Structure-Activity Relationship (SAR) studies involving Pinoxepin and its derivatives have focused on understanding how structural modifications influence their pharmacological properties. This compound itself is a tricyclic compound with a dibenzoxepin ring system wikipedia.org. Early modifications of potential tricyclic neuroleptics like this compound sometimes led to compounds with altered pharmacological profiles, such as the emergence of anxiolytic properties rather than antipsychotic effects acsmedchem.org.
The core dibenz[b,e]oxepin nucleus is a fundamental structural motif found in numerous drugs, including antidepressants, anxiolytics, and antipsychotics like doxepin, cidoxepin, spiroxepin (B1619542), and this compound mdpi.comscienceopen.com. This scaffold has also been explored for other therapeutic areas, such as anti-cancer and antimicrobial agents mdpi.comscienceopen.com. For instance, a series of imidazole (B134444) derivatives of 6,11-dihydrodibenz[b,e]oxepins were synthesized and tested for antibacterial and antifungal activity, demonstrating their potential mdpi.comscienceopen.com.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling plays a crucial role in predicting the biological activities of chemical compounds based on their physicochemical properties justia.com. For this compound and related dibenz[b,e]oxepin derivatives, QSAR analyses have been employed to understand and predict various properties, including blood-brain barrier (BBB) penetration and antimicrobial activity mdpi.comscienceopen.comacs.org.
One study utilized machine learning explainer models, specifically LIME, to identify substructures that facilitate compounds, including this compound, in penetrating the blood-brain barrier via passive transport acs.org. This compound, as a tricyclic antipsychotic with a dibenzoxepin ring system, was identified as a compound that permeates the BBB acs.org. This research highlighted that certain nitrogenous substructures tend to enhance BBB permeability, which can guide rational drug synthesis in the pharmaceutical industry acs.org.
In the context of novel dibenz[b,e]oxepin-11(6H)one O-(arylcarbamoyl)-oximes designed as potential antimicrobial agents, in silico bioinformatic and cheminformatic studies, including QSAR, were conducted. These studies predicted an optimal pharmacokinetic profile for the synthesized compounds, characterized by good cell membrane permeability and intestinal absorption, and low maximum tolerated doses mdpi.comscienceopen.com. These findings demonstrate the utility of QSAR in predicting drug-like features and guiding the design of new derivatives with desired properties mdpi.comscienceopen.com.
Pharmacophore Elucidation and Hybrid Molecule Design
Pharmacophore elucidation involves identifying the spatial arrangement of chemical features shared by active molecules that are responsible for favorable interactions with a biological target nih.gov. While specific detailed pharmacophore models for this compound's primary antipsychotic activity were not extensively detailed in the provided search results, the general principles of pharmacophore elucidation are highly relevant to the design of its derivatives.
The dibenz[b,e]oxepin nucleus, which forms the core of this compound, has been a basis for designing various biologically active compounds mdpi.comscienceopen.com. The combination of this nucleus with other pharmacophore groups, such as carbamoyl (B1232498) and oximino moieties, has led to the design of novel hybrid molecules with anti-infective activity mdpi.comscienceopen.com. For example, new 6,11-dihydrodibenz[b,e]oxepin-11(6H)one O-(arylcarbamoyl)oximes were synthesized by chemically modeling the 11-position of the dibenz[b,e]oxepinic nucleus to introduce arylcarbamoyloximino side-chains mdpi.comscienceopen.com. This approach aims to create biopharmacophore molecules by combining active fragments, demonstrating a strategy for hybrid molecule design mdpi.comscienceopen.com.
Scaffold Hopping and Lead Optimization Strategies
Scaffold hopping is a drug discovery strategy used to identify structurally novel compounds by modifying the central core structure of a molecule while retaining its biological activity nih.gov. This approach is often applied in lead optimization to improve properties or overcome limitations of existing leads nih.govnumberanalytics.com.
For this compound and its class, the tricyclic dibenzoxepin system serves as a core scaffold. While direct examples of "scaffold hopping" from this compound to entirely different core structures were not explicitly detailed, the broader context of lead optimization for tricyclic neuroleptics is relevant. Lead optimization is a critical phase where lead compounds undergo chemical modification to enhance potency, reduce off-target activities, and improve pharmacokinetic/pharmacodynamic properties numberanalytics.comwikipedia.orgbiobide.com. This process often involves systematic alterations of functional groups or the molecular backbone, guided by SAR analysis numberanalytics.comwikipedia.orgbiobide.com.
Strategies in lead optimization include:
Scaffold hopping : Replacing the core structure with a new scaffold to improve properties, such as physicochemical characteristics or selectivity nih.govnumberanalytics.com.
Fragment-based design : Using small fragments to build new molecules with improved properties numberanalytics.com.
Bioisosteric replacement : Substituting a functional group or moiety with a bioisosteric equivalent to enhance properties numberanalytics.com.
Structural simplification : Removing nonessential groups to reduce molecular weight and complexity, improving drug-likeness and pharmacokinetic profiles nih.gov.
The goal of lead optimization is to refine compounds to meet criteria for preclinical studies, including favorable toxicity, safety, and efficacy profiles biobide.com.
Design of Novel Dibenz[b,e]oxepin Derivatives
The dibenz[b,e]oxepin nucleus, central to this compound, continues to be a versatile scaffold for designing novel therapeutic agents mdpi.comscienceopen.com. Recent research has focused on synthesizing new derivatives for various applications beyond the traditional psychotropic uses.
One notable area of design involves the synthesis of 6,11-dihydrodibenz[b,e]oxepin-11(6H)one O-(arylcarbamoyl)oximes as potential antimicrobial and antibiofilm agents mdpi.comscienceopen.com. The synthesis pathway for these compounds typically involves several stages, starting from 2-(phenoxymethyl)benzoic acid derivatives, followed by Friedel-Crafts cyclization to form the dibenz[b,e]oxepin-11(6H)-one core, and subsequent oximation and acylation with aryl isocyanates mdpi.comscienceopen.comresearchgate.net.
Synthesis Pathway Example for Novel Dibenz[b,e]oxepin Derivatives mdpi.comscienceopen.comresearchgate.net:
| Step | Reactants | Intermediate/Product | Key Reaction Type |
| 1 | Phthalide (B148349), Potassium phenoxide | 2-(phenoxymethyl)benzoic acid | Condensation |
| 2 | 2-(phenoxymethyl)benzoic acid chloride | 6,11-dihydro-dibenz[b,e]oxepin-11(6H)-one | Friedel-Crafts Cyclization |
| 3 | 6,11-dihydro-dibenz[b,e]oxepin-11(6H)-one, Hydroxylamine (B1172632) hydrochloride | 11-hydroximino-6,11-dihydro-dibenz[b,e]oxepin | Oximation |
| 4 | 11-hydroximino-6,11-dihydro-dibenz[b,e]oxepin, Aryl isocyanates (e.g., 3-tolyl isocyanate, 4-chlorophenyl isocyanate) | O-(arylcarbamoyl)-11-oximino-6,11-dihydro-dibenz[b,e]oxepins (e.g., Compounds 7a-j) | Acylation/Carbamoylation |
Note: The specific compounds 7a-j mentioned in the source are examples of O-(arylcarbamoyl)-11-oximino-6,11-dihydro-dibenz[b,e]oxepins with varying aryl substitutions mdpi.comscienceopen.com.
These newly designed compounds have shown promising antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and the fungal strain Candida albicans. They also demonstrated the ability to inhibit biofilm formation by these strains, suggesting their potential as antibiofilm agents mdpi.comscienceopen.com. In silico studies further indicated favorable pharmacokinetic properties, including good cell membrane permeability and intestinal absorption for these derivatives mdpi.comscienceopen.com.
Future Research Directions and Translational Perspectives Preclinical
Exploration of Novel Therapeutic Applications
Given Pinoxepin's established antipsychotic, sedative, and antidepressant activities, coupled with its confirmed blood-brain barrier penetration, there is potential for exploring novel therapeutic applications beyond schizophrenia wikipedia.orgmedchemexpress.euacs.org. Research could investigate its repurposing for other central nervous system (CNS) disorders where these pharmacological effects might be beneficial. For instance, its sedative and antidepressant properties could be explored for conditions characterized by severe agitation, treatment-resistant depression, or sleep disorders with underlying psychiatric comorbidities. The dibenz[b,e]oxepin nucleus, common to various psychotropic agents, provides a structural basis for such explorations nih.gov.
Advanced Preclinical Models for Efficacy Evaluation
To thoroughly evaluate the efficacy of this compound or its derivatives in potential new indications, advanced preclinical models could be employed. These models offer greater physiological relevance and predictive power compared to traditional in vitro or in vivo approaches.
Organoid and 3D Cell Culture Models : Human-derived brain organoids or 3D cell cultures could provide sophisticated in vitro platforms to study this compound's effects on neural networks, neurotransmitter systems, and cellular pathways relevant to psychiatric or neurological disorders. These models can recapitulate aspects of brain complexity, allowing for detailed mechanistic studies and screening for specific cellular responses.
Genetically Engineered Animal Models : Utilizing genetically engineered animal models that mimic specific aspects of human CNS diseases (e.g., models for neurodevelopmental disorders, specific types of depression, or other psychiatric conditions) could offer a more targeted approach to evaluate this compound's efficacy and understand its in vivo pharmacological profile in disease contexts. For instance, models exhibiting altered dopamine (B1211576) or serotonin (B10506) pathways could be used to assess its impact on these systems acsmedchem.org.
Behavioral Phenotyping : Advanced behavioral phenotyping in animal models, combined with neuroimaging techniques (e.g., fMRI, PET) adapted for preclinical use, could provide comprehensive data on this compound's effects on cognitive function, mood, and motor control, offering a more nuanced understanding of its therapeutic potential.
Integration of Multi-Omics Data in this compound Research
Mechanism of Action Elucidation : Multi-omics analyses could reveal how this compound interacts with cellular pathways, gene expression, protein networks, and metabolic profiles in relevant brain regions or cell types. This could uncover previously unknown targets or off-target effects, providing a detailed molecular fingerprint of its pharmacological activity.
Biomarker Discovery : By analyzing changes in omics data in response to this compound treatment in preclinical models, researchers could identify potential biomarkers for drug response, efficacy, or even patient stratification for future clinical translation.
Systems Biology Approach : A systems biology approach, integrating various omics datasets, could help construct predictive models of this compound's effects, allowing for the identification of key regulatory nodes and pathways that are modulated by the compound. This could guide the development of more potent or selective this compound analogs.
Development of Targeted Delivery Systems
The development of targeted delivery systems for this compound could enhance its therapeutic index by improving its bioavailability at the site of action, reducing systemic exposure, and potentially mitigating off-target effects. This compound has been identified as a candidate for inclusion in various advanced drug delivery platforms medchemexpress.euarchive.orggoogleapis.comwikipedia.orgresearch-solution.comgoogleapis.com.
Brain-Targeted Nanocarriers : Given this compound's CNS activity and BBB penetration, developing nanoparticle-based delivery systems specifically designed to enhance brain targeting could be a significant area of research wikipedia.orgchemrxiv.org. This could involve surface modification of nanoparticles with ligands that bind to receptors on the BBB, facilitating active transport, or utilizing strategies that temporarily disrupt the BBB for enhanced drug entry.
Programmed and Controlled Release Systems : Research into programmed drug delivery systems could optimize the release profile of this compound, ensuring sustained therapeutic levels while minimizing peak-and-trough fluctuations. This could include oral formulations designed for specific gastrointestinal release or implantable devices for localized, long-term delivery nih.govgoogleapis.com.
Transdermal Delivery : this compound has been listed as a candidate for transdermal delivery formulations, which could offer a non-invasive route of administration, potentially improving patient compliance and providing controlled release medchemexpress.eugoogleapis.com. Preclinical studies would focus on optimizing permeation enhancers and patch designs to achieve therapeutic concentrations.
These future research directions aim to leverage modern scientific advancements to re-evaluate and potentially repurpose this compound, building upon its known pharmacological properties and addressing the challenges associated with CNS drug development.
Q & A
Basic Research Questions
Q. What are the primary pharmacological mechanisms of Pinoxepin, and how are they systematically investigated in preclinical studies?
- Methodological Answer : this compound’s mechanism involves antagonism of dopamine (D2) and serotonin (5-HT2A) receptors, common to tricyclic antipsychotics. Preclinical studies typically employ receptor-binding assays (e.g., radioligand displacement) and in vitro models (e.g., isolated tissue preparations) to quantify affinity and efficacy. Animal models of schizophrenia (e.g., apomorphine-induced climbing behavior in rodents) are used to assess behavioral correlates . Experimental design should include dose-response curves and comparator drugs (e.g., chlorpromazine) to contextualize potency .
Q. How should researchers design clinical trials to evaluate this compound’s efficacy in acute schizophrenia management?
- Methodological Answer : Use the PICOT framework :
- P : Patients with DSM-5-diagnosed schizophrenia.
- I : this compound at standardized doses (e.g., 30–90 mg/day).
- C : Active comparators (e.g., haloperidol) or placebo.
- O : Primary outcomes (e.g., PANSS score reduction); secondary outcomes (e.g., EPS incidence).
- T : 6–8 weeks for acute phase.
Ensure blinding, randomization, and stratification by symptom severity. Adhere to CONSORT guidelines for reporting .
Q. What statistical methods are appropriate for analyzing this compound’s pharmacokinetic data in human trials?
- Methodological Answer : Non-compartmental analysis (NCA) calculates parameters like AUC, Cmax, and T½. For population pharmacokinetics, use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. Covariates (e.g., age, CYP2D6 genotype) should be tested for significance via stepwise regression .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy data across heterogeneous clinical trials?
- Methodological Answer : Conduct a systematic review with meta-analysis (PRISMA guidelines):
- Define inclusion criteria (e.g., RCTs, double-blind designs).
- Use random-effects models to account for heterogeneity.
- Perform subgroup analysis by dose, trial duration, and patient demographics.
- Assess publication bias via funnel plots and Egger’s test .
Q. What methodologies are recommended for assessing this compound’s long-term neurochemical effects in animal models?
- Methodological Answer :
- Chronic dosing studies : Administer this compound for 6–12 weeks in rodents; measure dopamine receptor density via autoradiography.
- Behavioral assays : Use prepulse inhibition (PPI) tests to model sensorimotor gating deficits.
- Omics integration : Pair with transcriptomic (RNA-seq) or proteomic analyses to identify downstream pathways. Include negative controls (vehicle) and positive controls (e.g., clozapine) .
Q. How do variations in experimental design impact reproducibility in this compound’s preclinical studies?
- Methodological Answer : Key factors include:
- Animal strain differences : Sprague-Dawley vs. Wistar rats may show divergent metabolic responses.
- Dosing schedules : Subchronic vs. acute administration alters receptor adaptation.
- Outcome measures : Standardize behavioral scoring (e.g., BPRS vs. PANSS).
- Solution : Follow ARRIVE 2.0 guidelines for detailed reporting and use open-access protocols (e.g., Protocols.io ) .
Data Presentation and Reproducibility
Q. What strategies ensure robust data collection in this compound’s receptor-binding studies?
- Methodological Answer :
- Use triplicate measurements for KD and Bmax calculations.
- Validate assays with reference compounds (e.g., ketanserin for 5-HT2A).
- Report raw data and normalization methods (e.g., protein concentration correction).
- Share datasets via repositories like Zenodo to enhance reproducibility .
Table 1: Key Receptor Affinities of this compound
Literature Review and Gap Analysis
Q. How can researchers identify knowledge gaps in this compound’s metabolic pathways?
- Methodological Answer :
- Perform a scoping review focusing on cytochrome P450 (CYP) interactions.
- Use tools like PubMed’s Clinical Queries or Covidence for screening.
- Prioritize studies with human hepatocyte models or in vivo CYP phenotyping.
- Highlight understudied metabolites (e.g., this compound-N-oxide) and their activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
